molecular formula C18H18N2O2S2 B3895431 (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B3895431
M. Wt: 358.5 g/mol
InChI Key: QGYDPHMFVIYKBT-PFONDFGASA-N
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Description

(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a thiazolidinone ring fused with an indolinone structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One possible route includes:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Indolinone synthesis: The indolinone moiety can be synthesized via a Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone.

    Coupling of the two moieties: The final step involves coupling the thiazolidinone and indolinone structures through a condensation reaction, often facilitated by a base or acid catalyst.

Industrial Production Methods

Industrial production of such complex molecules may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indolinone and thiazolidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The thiazolidinone and indolinone moieties are known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring, known for their diverse biological activities.

    Indolinones: Compounds containing an indolinone structure, often investigated for their pharmacological properties.

Uniqueness

(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is unique due to the combination of the thiazolidinone and indolinone moieties, which may confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

IUPAC Name

(5Z)-3-butyl-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-3-5-11-20-17(22)15(24-18(20)23)14-12-8-6-7-9-13(12)19(10-4-2)16(14)21/h4,6-9H,2-3,5,10-11H2,1H3/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYDPHMFVIYKBT-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC=C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC=C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

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